![molecular formula C30H38Br2N2S3 B12821495 4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12821495.png)
4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole is a compound that belongs to the family of benzothiadiazole derivatives. These compounds are known for their strong electron-accepting properties, making them valuable in various optoelectronic applications. The presence of bromine and octylthiophene groups enhances the compound’s solubility and electronic properties, making it suitable for use in organic field-effect transistors and polymer solar cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole typically involves the bromination of 4,7-dibromo-2,1,3-benzothiadiazole followed by the introduction of octylthiophene groups. One common method involves reacting 4,7-dibromo-2,1,3-benzothiadiazole with N-bromosuccinimide (NBS) in dichlorobenzene to introduce the bromine atoms. The resulting intermediate is then reacted with 3-octylthiophene in the presence of a palladium catalyst to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the production yield .
Análisis De Reacciones Químicas
Types of Reactions
4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form larger conjugated systems.
Oxidation and Reduction: The thiophene rings can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce extended conjugated polymers, while substitution reactions can introduce various functional groups to modify the compound’s properties .
Aplicaciones Científicas De Investigación
4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole has several scientific research applications:
Organic Field-Effect Transistors (OFETs): The compound’s strong electron-accepting properties make it suitable for use in OFETs, where it can enhance charge carrier mobility.
Polymer Solar Cells (PSCs): It is used as an electron acceptor material in PSCs, contributing to improved power conversion efficiencies.
Fluorescent Sensors: The compound’s fluorescence properties make it useful in the development of sensors for detecting various analytes.
Photocatalysts: It can be used as a visible-light photocatalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of 4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole involves its ability to accept electrons and participate in charge transfer processes. The compound’s molecular structure allows for efficient π-π stacking interactions, which facilitate charge transport in optoelectronic devices. Additionally, the presence of bromine and octylthiophene groups enhances its solubility and electronic properties, making it effective in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole
- 4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole
- 4,7-Bis(5-bromo-4-octylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
Uniqueness
4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole is unique due to the presence of octylthiophene groups, which enhance its solubility and electronic properties. This makes it more suitable for use in solution-processed optoelectronic devices compared to similar compounds that may have lower solubility or different electronic characteristics .
Propiedades
Fórmula molecular |
C30H38Br2N2S3 |
|---|---|
Peso molecular |
682.6 g/mol |
Nombre IUPAC |
4,7-bis(5-bromo-3-octylthiophen-2-yl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C30H38Br2N2S3/c1-3-5-7-9-11-13-15-21-19-25(31)35-29(21)23-17-18-24(28-27(23)33-37-34-28)30-22(20-26(32)36-30)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 |
Clave InChI |
ZVHUUQVETAZCBC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=C(SC(=C1)Br)C2=CC=C(C3=NSN=C23)C4=C(C=C(S4)Br)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-fluoro-6-nitro-1H-benzo[d]imidazole](/img/structure/B12821423.png)
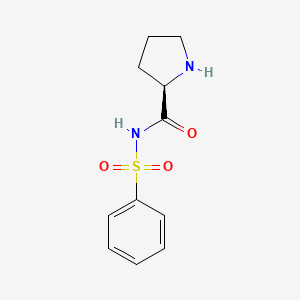
![2-((3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)(phenyl)methyl)isoindoline-1,3-dione](/img/structure/B12821442.png)

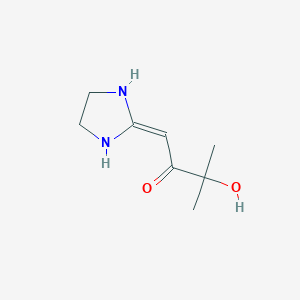
![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(methylamino)acetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12821458.png)


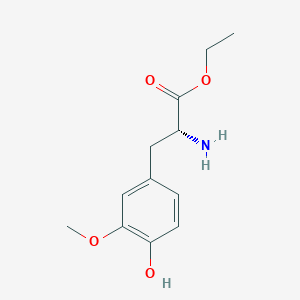

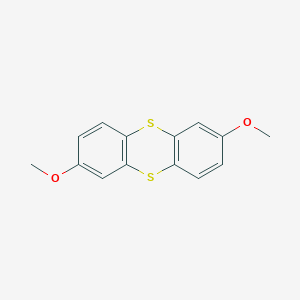
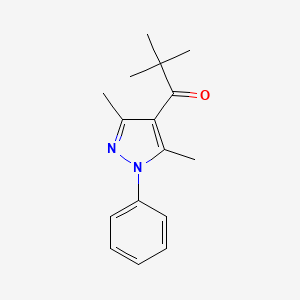
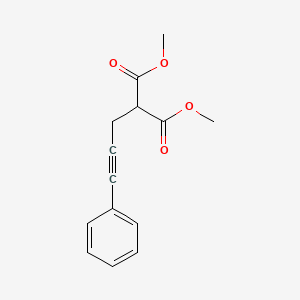
![2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12821508.png)
